3-(4-Methylthiazol-2-yl)isoxazol-5-amine
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Overview
Description
. This compound is characterized by the presence of an isoxazole ring substituted with an amino group and a thiazole ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole typically involves the reaction of 4-methyl-2-thiazolylamine with isoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-methyl-2-thiazolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, dihydrothiazole derivatives, and various substituted isoxazoles. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
5-Amino-3-(4-methyl-2-thiazolyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-thiazolyl)isoxazole
- 5-Amino-3-(4-methyl-1,3-thiazolyl)isoxazole
- 5-Amino-3-(4-methyl-2-oxazolyl)isoxazole
Uniqueness
Compared to similar compounds, 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole exhibits unique properties due to the presence of both the thiazole and isoxazole rings. This dual-ring structure enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the methyl group on the thiazole ring provides steric hindrance, influencing the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C7H7N3OS |
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Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-3-12-7(9-4)5-2-6(8)11-10-5/h2-3H,8H2,1H3 |
InChI Key |
KKEDKOFBBLYHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
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